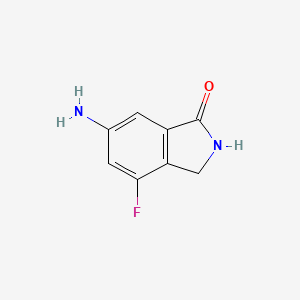

6-Amino-4-fluoroisoindolin-1-one

Description

Structure

3D Structure

Properties

CAS No. |

1036389-09-9 |

|---|---|

Molecular Formula |

C8H7FN2O |

Molecular Weight |

166.15 g/mol |

IUPAC Name |

6-amino-4-fluoro-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C8H7FN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) |

InChI Key |

HIRGFZNFRSWZPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2F)N)C(=O)N1 |

Origin of Product |

United States |

Synthesis and Chemical Reactivity of 6 Amino 4 Fluoroisoindolin 1 One

Retrosynthetic Analysis and Strategic Disconnections for 6-Amino-4-fluoroisoindolin-1-one

A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The primary isoindolinone core can be conceptually disassembled to identify key starting materials. A common approach involves disconnecting the C-N bond within the lactam ring, leading back to a substituted benzoic acid or a related derivative. Further disconnection of the substituents from the aromatic ring suggests precursors such as a fluorinated and nitrated benzene (B151609) derivative, which can then be elaborated to introduce the required amino and carbonyl functionalities.

Another key strategy involves the disconnection of the C(sp³)–H bond at the benzylic position, which is a common approach for isoindolinone synthesis. nih.gov This retrosynthetic pathway points towards a 2-benzyl-N-mesylbenzamide derivative as a potential precursor, which can undergo intramolecular cyclization.

Precursor Chemistry and Advanced Starting Material Synthesis

Preparation of Fluorinated Benzoic Acid and Phenylacetonitrile (B145931) Derivatives

The synthesis of fluorinated benzoic acids is a well-established field in organic chemistry. orgsyn.orggoogle.comgoogle.com One common method involves the diazotization of an aminobenzoic acid followed by a Schiemann reaction or by using other fluorinating agents. For instance, p-fluorobenzoic acid can be prepared by the oxidation of p-fluorotoluene. orgsyn.org More advanced methods for synthesizing fluorinated benzoic acids include nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

The preparation of phenylacetonitrile derivatives, which can also serve as precursors, has been extensively studied. orgsyn.orgorgsyn.orgprepchem.comgoogle.com A common route is the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. prepchem.comgoogle.com Modern approaches also include electrochemical methods for the synthesis of these compounds. researchgate.net

Exploration of Alternative Core Building Blocks

Beyond the traditional benzoic acid and phenylacetonitrile precursors, research has explored alternative building blocks for the isoindolinone core. These can include ortho-alkenyl benzyl amine derivatives, which undergo intramolecular aza-Michael addition. researchgate.net Another approach utilizes 2-iodobenzamides that can be cyclized with a 2-oxoethyl function on the nitrogen atom. organic-chemistry.org

Established Synthetic Pathways for this compound

Several synthetic pathways have been developed for the construction of the isoindolinone ring system, which can be adapted for the synthesis of this compound.

Cyclization Reactions for Isoindolinone Core Formation

The formation of the isoindolinone core is typically achieved through cyclization reactions. A prominent method is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. nih.gov This reaction proceeds smoothly without the need for stoichiometric oxidants, using Pd/C as a catalyst. nih.gov Other methods include formal [2+2+2] cycloadditions and tandem cyclization reactions. organic-chemistry.orgresearchgate.netnii.ac.jp For instance, a metal-free tandem cyclization of ester-functionalized aziridines promoted by DBU and carboxylic acids can yield 3-methyleneisoindolin-1-ones. organic-chemistry.org

| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Features |

| Dehydrogenative C–H Cyclization nih.gov | Pd/C | 2-benzyl-N-mesylbenzamides | No stoichiometric oxidant needed. |

| Formal [2+2+2] Cycloaddition researchgate.net | Pd(II)-salt, Ag(I)-salt, Cu(II)-salt | Pyridinesulfonamide derivatives of benzylamines and acrylates | One-step procedure. |

| Tandem Cyclization organic-chemistry.org | DBU, Carboxylic Acids | Ester-functionalized aziridines | Metal-free conditions. |

| Intramolecular aza-Michael addition researchgate.net | Transition Metals | ortho-alkenyl benzyl amine derivatives | Forms C-N bond. |

| Intramolecular Formal [4+2] Cycloaddition nii.ac.jp | Acid catalyst (e.g., TfOH) | Isoindolinone-derived hydroxylactam derivatives | Forms spiro isoindolinone derivatives. |

Directed Introduction of Amino and Fluoro Moieties

The introduction of the amino and fluoro groups onto the isoindolinone core requires careful strategic planning. Often, these functional groups are incorporated into the starting materials prior to the cyclization step. For example, a fluorinated and nitrated benzoic acid derivative can be used as a precursor. The nitro group can then be reduced to an amino group at a later stage of the synthesis.

Directing the introduction of these substituents to the desired positions (4-fluoro and 6-amino) on the benzene ring is crucial. The directing effects of existing substituents on the aromatic ring are utilized in electrophilic aromatic substitution reactions to achieve the correct substitution pattern. For instance, starting with a molecule that already contains a fluorine atom can direct subsequent nitration to the desired position.

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods for the construction of complex molecules. The synthesis of this compound and its derivatives can benefit from such innovative strategies.

Catalytic Strategies for Selective Bond Formation

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems like isoindolinones. nih.gov Catalytic C-H activation, for example, offers an atom-economical approach to form the isoindolinone ring. While specific examples for this compound are not extensively documented, related syntheses suggest the feasibility of such methods. For instance, rhodium-catalyzed C-H activation of N-benzoylsulfonamides has been successfully employed for the synthesis of a variety of isoindolinone derivatives. nih.gov

Another catalytic approach involves the use of earth-abundant and non-toxic metals. Calcium catalysis, for example, has been utilized for the generation and trapping of N-acyliminium ions from 3-hydroxyisoindolinones, leading to functionalized isoindolinone scaffolds. mmu.ac.ukresearchgate.net The application of such catalytic systems to appropriately substituted precursors could provide a more sustainable route to this compound.

| Catalyst Type | Precursor Type | Potential Advantage |

| Rhodium Complexes | N-Benzoylsulfonamides | High efficiency and broad substrate scope |

| Palladium Complexes | 2-Alkyl-N-substituted benzamides | Avoids pre-halogenated substrates |

| Copper Catalysts | 2-Alkyl-N-substituted benzamides | Utilizes a less expensive transition metal |

| Calcium Complexes | 3-Hydroxyisoindolinones | Employs an earth-abundant and non-toxic metal |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enhance product purity. mdpi.combas.bg This technology can be particularly advantageous for the multi-step synthesis of this compound by significantly reducing reaction times for individual steps.

The application of microwave irradiation has been shown to be effective in the synthesis of isoindolin-1-one (B1195906) derivatives. mdpi.com For instance, the microwave-assisted condensation of 2-formylbenzoic acid with primary amines and dialkyl phosphites provides a rapid and efficient route to N-alkyl-isoindolin-1-one-3-phosphonates. mdpi.com This demonstrates the potential of microwave heating to facilitate key bond-forming reactions in the synthesis of the isoindolinone core. The benefits of shorter reaction times and potentially higher yields make microwave-assisted synthesis an attractive option for the efficient production of this compound. beilstein-archives.orgcolab.ws

Comprehensive Analysis of Chemical Reactions and Transformations of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the aromatic amino group, the electron-withdrawing fluorine atom, and the lactam moiety of the isoindolinone core.

Reactivity of the Amino Group: Functionalization and Derivatization

The amino group on the aromatic ring is a versatile handle for further chemical modifications. It can undergo a wide range of reactions, allowing for the synthesis of a diverse library of derivatives. Typical reactions of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although direct alkylation can sometimes be challenging to control.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

The electronic nature of the fluorinated isoindolinone ring system will influence the nucleophilicity of the amino group. The presence of the electron-withdrawing fluorine atom is expected to decrease the basicity and nucleophilicity of the amino group compared to its non-fluorinated analog.

Role of the Fluorine Atom in Directing Chemical Transformations

The fluorine atom at the 4-position of the isoindolinone core plays a crucial role in modulating the molecule's reactivity and properties. nih.gov Fluorine is the most electronegative element, and its presence on the aromatic ring has several significant effects:

Electronic Effects: The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the aromatic ring towards electrophilic substitution. This effect also influences the acidity of the N-H bond in the lactam and the basicity of the amino group.

Blocking and Directing Effects: The fluorine atom can act as a blocking group, preventing substitution at the 4-position. In electrophilic aromatic substitution reactions, it can influence the regioselectivity of incoming electrophiles.

Metabolic Stability: In medicinal chemistry, the introduction of fluorine is a common strategy to block potential sites of metabolism, thereby increasing the metabolic stability of a drug candidate. nih.govnih.gov

Ring-Opening, Ring-Closing, and Rearrangement Reactions

The reactivity of the γ-lactam ring within the isoindolinone core governs its stability and potential for further chemical transformations.

The amide bond within the lactam ring of this compound is susceptible to cleavage under various conditions, leading to ring-opened products.

Hydrolysis: Like other lactams, the isoindolinone ring can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. These reactions would yield the corresponding γ-amino acid, 2-(aminomethyl)-5-amino-3-fluorobenzoic acid. The general principle of lactam ring-opening is a well-established chemical transformation. google.com

Reductive Cleavage: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would be expected to reduce the amide bond, leading to the corresponding amino alcohol, (2-(aminomethyl)-5-amino-3-fluorophenyl)methanol.

A summary of potential ring-opening reactions is presented in Table 1.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 2-(aminomethyl)-5-amino-3-fluorobenzoic acid |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Salt of 2-(aminomethyl)-5-amino-3-fluorobenzoic acid |

| Reductive Cleavage | Strong reducing agent (e.g., LiAlH₄) in an etheral solvent | (2-(aminomethyl)-5-amino-3-fluorophenyl)methanol |

Table 1: Potential Ring-Opening Reactions of this compound

Ring-closing reactions to form the isoindolinone ring are fundamental to the synthesis of this compound. These reactions typically involve the intramolecular cyclization of a suitable precursor.

Lactamization: The most common method for forming the isoindolinone ring is the intramolecular amidation of a γ-amino acid or its derivative. For this compound, this would involve the cyclization of 2-(aminomethyl)-5-amino-3-fluorobenzoic acid or its corresponding ester. This reaction is often promoted by dehydrating agents or by heating. chim.it

Reductive C-N Coupling and Intramolecular Amidation: An alternative synthetic route involves the reductive coupling of a 2-carboxybenzaldehyde (B143210) derivative with an amine, followed by intramolecular amidation. organic-chemistry.org

While specific rearrangement reactions of this compound are not extensively documented, the isoindolinone scaffold can undergo rearrangements, particularly through the formation of N-acyliminium ion intermediates. nih.govacs.orgacs.org

N-Acyliminium Ion Formation and Trapping: If the C3 position of the isoindolinone ring is substituted with a leaving group (e.g., a hydroxyl group), an N-acyliminium ion can be generated under acidic conditions. nih.govacs.orgacs.org This highly reactive intermediate can then be trapped by various nucleophiles. While the parent this compound does not possess a leaving group at C3, derivatives could potentially undergo such reactions. For instance, oxidation of the C3 methylene (B1212753) group to a hydroxyl group would create a precursor for N-acyliminium ion formation. digitellinc.com The subsequent reaction with a nucleophile would lead to a 3-substituted isoindolinone, which constitutes a formal rearrangement if the nucleophile is part of the original molecule.

The general reactivity of isoindolinones and related lactams suggests that this compound possesses a stable core, but one that can be chemically manipulated to undergo ring-opening or, through appropriate derivatization, rearrangement reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, within a molecule. By analyzing the chemical environment of each nucleus, NMR allows for the mapping of the molecular structure.

¹H NMR Spectral Interpretation and Proton Environment Analysis

A ¹H NMR spectrum for 6-Amino-4-fluoroisoindolin-1-one would provide critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key features to be analyzed would include:

Chemical Shift (δ): The position of a signal on the spectrum indicates the electronic environment of the proton. The aromatic protons would appear in the downfield region, influenced by the fluorine and amino substituents. The methylene (B1212753) (-CH₂) and amine (-NH and -NH₂) protons would have distinct chemical shifts.

Integration: The area under each signal would correspond to the number of protons it represents (e.g., 2H for the methylene group).

Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons causes signals to split. This would reveal which protons are neighbors, helping to piece together the fragments of the molecule. For instance, the aromatic protons' splitting would be influenced by both each other and the fluorine atom.

Specific, experimentally-derived ¹H NMR data for this compound, including chemical shifts and coupling constants, are not available in the reviewed literature.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Analysis would focus on:

Chemical Shift (δ): The chemical shift of each carbon signal reveals its type (e.g., C=O, aromatic C-F, aromatic C-N, aromatic C-H, or aliphatic CH₂). The carbonyl carbon of the lactam ring would be the most downfield signal. The carbon directly bonded to fluorine would show a large coupling constant (¹JCF).

Number of Signals: The total number of signals would confirm the number of unique carbon environments in the molecule.

Detailed experimental ¹³C NMR spectral data for this compound is not publicly documented.

¹⁹F NMR Spectroscopy for Fluorine Nucleus Characterization

Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making this technique highly sensitive. A ¹⁹F NMR spectrum would provide:

A single signal (a multiplet) for the fluorine atom, whose chemical shift is highly sensitive to its electronic environment.

Information on coupling between the fluorine nucleus and adjacent protons (H-F coupling), which is also observable in the ¹H NMR spectrum and helps confirm the substitution pattern on the aromatic ring.

Specific ¹⁹F NMR chemical shift and coupling constant data for this compound could not be located in the surveyed scientific databases.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments correlate signals from a 1D spectrum to provide a deeper understanding of molecular connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. It would be used to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). It is invaluable for definitively assigning which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton by linking different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is used to determine the 3D structure and stereochemistry of a molecule.

A full set of 2D NMR data for this compound has not been published in the accessible literature, preventing a complete, unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of a molecule's elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that brings molecules into the gas phase as ions with minimal fragmentation. It is particularly useful for polar molecules like this compound.

Precise Mass Determination: An HRMS-ESI spectrum would show a prominent signal for the protonated molecule, [M+H]⁺. The high accuracy of the mass measurement (to several decimal places) would allow for the unambiguous confirmation of the elemental formula, C₈H₇FN₂O.

Fragmentation Pathway Delineation: By inducing fragmentation of the parent ion (MS/MS), one can study the resulting fragment ions. This provides "puzzle pieces" that help to confirm the structure of the molecule. For this compound, characteristic losses would likely include the loss of CO, NH₃, or other small neutral fragments, providing evidence for the lactam and amino functionalities.

While predicted mass data exists, specific experimental HRMS data detailing the precise mass and fragmentation pathways for this compound are not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to confirm the molecular structure of this compound. In this process, the precursor ion, which is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 181.06, is selected and subjected to collision-induced dissociation (CID). This fragmentation process breaks the molecule into smaller, characteristic product ions, providing a definitive fingerprint of its structure.

The fragmentation pattern of this compound is dominated by the neutral loss of ammonia (B1221849) (NH₃), resulting in a major product ion at m/z 164.03. Another significant fragmentation pathway involves the loss of carbon monoxide (CO), leading to a product ion at m/z 153.05. These characteristic fragmentation patterns are instrumental in the unambiguous identification and structural confirmation of the compound in complex matrices.

Table 1: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 181.06 | 164.03 | NH₃ |

| 181.06 | 153.05 | CO |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for its separation from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound. A typical reversed-phase HPLC method utilizes a C18 stationary phase, which is a non-polar column that separates compounds based on their hydrophobicity.

A gradient elution is often employed, starting with a higher proportion of a weaker aqueous solvent and gradually increasing the concentration of a stronger organic solvent, such as acetonitrile (B52724) or methanol. This allows for the effective separation of the main compound from both more polar and less polar impurities. The mobile phase is typically buffered to maintain a consistent pH, which is crucial for achieving reproducible retention times and peak shapes. Detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of the compound.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

UPLC is particularly advantageous for the analysis of this compound in complex sample matrices or when high-throughput analysis is required. The enhanced resolution of UPLC allows for the separation of closely related impurities that may not be resolved by HPLC. This capability is critical for ensuring the high purity of the compound, which is often a stringent requirement for its intended applications.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The crystal structure reveals the planarity of the isoindolinone ring system and the positions of the amino and fluoro substituents on the aromatic ring. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding, which influence the physical properties of the solid material.

Vibrational Spectroscopy for Conformational and Chiral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Carbonyl (C=O) | Stretch | 1680-1700 |

| Carbon-Fluorine (C-F) | Stretch | 1000-1400 |

| Aromatic C-H | Stretch | ~3030 |

| Aromatic C=C | Stretch | 1450-1600 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a molecule. This differential absorption, known as the VCD spectrum, provides detailed three-dimensional structural information.

For a chiral molecule like this compound, which possesses a stereocenter, VCD spectroscopy can be instrumental in elucidating its enantiomeric form. The technique is particularly sensitive to the mutual orientation of different functional groups within the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations, typically based on density functional theory (DFT), the absolute configuration of the enantiomers can be unambiguously assigned.

While specific VCD spectral data for this compound is not extensively reported in publicly available literature, the analysis would typically focus on the vibrational bands corresponding to the chiral center and the surrounding functional groups. Key vibrational modes for analysis would include the stretching and bending frequencies of the C-N, C=O, and C-F bonds within the isoindolinone core, as well as the N-H vibrations of the amino group. The resulting VCD spectrum would present a unique fingerprint for each enantiomer, with mirror-image spectra for the (R)- and (S)-forms.

The table below illustrates a hypothetical representation of key VCD spectral data that would be anticipated for this compound, based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Signal |

| ~3400-3300 | N-H stretch | +/- |

| ~1700-1680 | C=O stretch | +/- |

| ~1300-1200 | C-F stretch | +/- |

| ~1100-1000 | C-N stretch | +/- |

Note: The +/- signs indicate that for a specific enantiomer, a positive or negative VCD signal would be expected, with the opposite sign for its mirror image. The exact wavenumbers and signs would need to be determined through experimental measurement and theoretical calculation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for validating the empirical formula of a newly synthesized or purified compound, such as this compound. The molecular formula for this compound is C₈H₇FN₂O.

The process involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. The mass of each element is then calculated and expressed as a percentage of the total sample mass.

For this compound, the theoretical elemental composition can be calculated from its molecular formula. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's purity and elemental composition.

The table below compares the theoretical elemental composition of this compound with typical experimentally acceptable ranges.

| Element | Theoretical % | Experimental % (Acceptable Range) |

| Carbon (C) | 53.34 | 53.14 - 53.54 |

| Hydrogen (H) | 3.92 | 3.72 - 4.12 |

| Fluorine (F) | 10.54 | Not typically measured by combustion |

| Nitrogen (N) | 15.55 | 15.35 - 15.75 |

| Oxygen (O) | 8.88 | Calculated by difference |

A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the assigned empirical and molecular formula of this compound.

Chemical Modifications and Derivatization Strategies of the 6 Amino 4 Fluoroisoindolin 1 One Scaffold

Strategic Functionalization at the Amino Group (N-substitution)

The exocyclic amino group at the C-6 position is a prime site for chemical modification due to its nucleophilic nature. This allows for a wide range of N-substitution reactions, enabling the introduction of various functional groups to modulate the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. monash.edu

Acylation and sulfonylation of the 6-amino group are fundamental strategies for generating diverse analogues. These reactions typically involve treating the parent compound with an appropriate acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a base.

Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. The choice of the acylating agent can significantly alter the properties of the resulting molecule. For example, reaction with acetyl chloride introduces a small, polar acetyl group, while using benzoyl chloride adds a larger, more lipophilic benzoyl group. Trifluoroacetylation, using an agent like trifluoroacetic anhydride (TFAA), can also be employed to introduce a trifluoromethyl group, a common moiety in pharmaceutical compounds. researchgate.net

Sulfonylation: This process introduces a sulfonyl group (R-SO2), creating a sulfonamide. Sulfonamides are key functional groups in many therapeutic agents. Common reagents include toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride). The resulting sulfonamides are generally stable and can act as hydrogen bond donors. monash.edu

These transformations are typically robust and high-yielding, allowing for the systematic exploration of the chemical space around the scaffold.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Reagent Type | Resulting Functional Group | Product Structure |

|---|---|---|---|

| Acetyl Chloride | Acyl Chloride | Acetamide | |

| Benzenesulfonyl Chloride | Sulfonyl Chloride | Benzenesulfonamide |

Extending the scaffold through the introduction of alkyl and aryl groups at the 6-amino position is another critical derivatization strategy.

Alkylation: Direct alkylation using alkyl halides can be challenging due to potential over-alkylation. A more controlled approach involves a two-step process: first, protection of the amine as a sulfonamide (e.g., a tosyl or o-nitrobenzenesulfonamide derivative), followed by deprotonation with a base and reaction with an alkylating agent. monash.edu The sulfonamide group increases the acidity of the N-H proton, facilitating clean alkylation. monash.edu Subsequent removal of the protecting group yields the mono-alkylated amine.

Arylation: The introduction of aryl groups is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable base, forming a new carbon-nitrogen bond. This method allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl rings.

Table 2: Examples of Alkylation and Arylation Reactions

| Reagent(s) | Reaction Type | Resulting Functional Group | Product Structure |

|---|---|---|---|

| 1. TsCl, Base2. NaH, CH₃I3. Deprotection | N-Alkylation (via sulfonamide) | Methylamino | |

| Phenylboronic Acid, Cu(OAc)₂, Base | N-Arylation (Chan-Lam coupling) | Phenylamino |

The formation of urea (B33335) (ureido) and amide derivatives introduces functionalities capable of engaging in extensive hydrogen bonding, a feature often exploited in drug design to enhance target binding.

Amide Derivatives: The synthesis of amide derivatives is achieved through the acylation reactions described in section 4.1.1.

Ureido Derivatives: Urea derivatives are most commonly synthesized by reacting the 6-amino group with an isocyanate (R-N=C=O). nih.gov This reaction is typically efficient and proceeds readily without the need for a catalyst. Alternatively, phosgene-equivalents like N,N'-carbonyldiimidazole (CDI) can be used. nih.gov The amine first reacts with CDI to form an imidazolyl carbamate (B1207046) intermediate, which then reacts with another amine to yield the final urea. This two-step, one-pot procedure is a safer alternative to using toxic isocyanates or phosgene. organic-chemistry.orgnih.gov

Table 3: Examples of Ureido-Derivative Formation

| Reagent | Reaction Type | Resulting Functional Group | Product Structure |

|---|---|---|---|

| Phenyl Isocyanate | Isocyanate Addition | Phenyl Urea | |

| 1. CDI2. Ammonia (B1221849) | Carbonyl Diimidazole Route | Urea |

Systematic Modifications of the Isoindolinone Ring System

Further substitution on the aromatic portion of the scaffold can be achieved via electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the 6-amino group and the 4-fluoro group.

Both fluorine and the amino group are ortho-, para-directing activators. The amino group is a very strong activating group, while fluorine is a moderately activating deactivator (due to opposing inductive and resonance effects). The directing effects are as follows:

6-Amino group: Directs incoming electrophiles to the C5 and C7 positions.

4-Fluoro group: Directs incoming electrophiles to the C5 position.

The C5 position is therefore strongly activated by both substituents, making it the most probable site for electrophilic attack. The C7 position is activated only by the amino group and is sterically less accessible, making substitution there less likely but still possible. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation.

Table 4: Predicted Products of Regioselective Aromatic Substitution

| Electrophile (Reagent) | Reaction Type | Predicted Major Product |

|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | Nitration | 5-Nitro-6-amino-4-fluoroisoindolin-1-one |

| Br⁺ (Br₂/FeBr₃) | Bromination | 5-Bromo-6-amino-4-fluoroisoindolin-1-one |

Ring expansion and contraction reactions represent more complex transformations that can fundamentally alter the heterocyclic core. While specific examples starting from 6-amino-4-fluoroisoindolin-1-one are not prevalent, established methodologies in organic chemistry can be proposed for investigation.

Ring Expansion: A plausible strategy for expanding the five-membered lactam to a six-membered ring, such as a quinazolinone or a 1,4-benzodiazepine-2-one, could be explored. For instance, a hypothetical route to a quinazolinone derivative might involve the reduction of a C5-nitro-substituted intermediate (from Section 4.2.1) to an amine, followed by reaction with a one-carbon synthon (like a triethyl orthoformate) to facilitate cyclization and form a new pyrimidine (B1678525) ring fused to the benzene (B151609) core. ptfarm.plgoogle.com

Ring Contraction: Ring contraction of the isoindolinone ring is less straightforward. Photochemical methods, which can induce skeletal rearrangements, could be an area of investigation. For example, photochemical-mediated ring contractions have been observed in other heterocyclic systems, often proceeding through complex cycloaddition and fragmentation pathways. nih.gov Applying such methods to the isoindolinone scaffold would be highly exploratory.

These advanced strategies, while speculative, represent potential routes to novel heterocyclic systems derived from the versatile this compound scaffold.

Rational Design and Synthesis of Prodrugs and Conjugates for Advanced Research

The development of prodrugs and bioconjugates from the this compound scaffold is a key strategy to enhance its therapeutic potential. Prodrugs are inactive precursors that are converted into the active drug form in the body through enzymatic or chemical processes. nih.gov This approach can be employed to overcome challenges such as poor solubility, limited bioavailability, or off-target toxicity.

One common prodrug strategy for compounds bearing an amino group involves the formation of amide or carbamate linkages. nih.gov For the this compound scaffold, the 6-amino group serves as a prime handle for such modifications. For instance, acylation of the amino group with various carboxylic acids can yield amide prodrugs. The rate of hydrolysis of these amides back to the parent amino compound can be fine-tuned by altering the steric and electronic properties of the appended acyl group.

Another sophisticated approach involves the use of carrier-linked prodrugs, where the scaffold is attached to a transport moiety, such as an amino acid or a peptide. This can facilitate active transport across biological membranes, potentially increasing drug concentration at the target site. ijpsonline.com For example, conjugation to specific amino acids could leverage amino acid transporters that are often overexpressed in cancer cells.

The synthesis of these prodrugs and conjugates typically involves standard peptide coupling reactions or the use of activated linkers. The choice of linker is crucial as it influences the stability and release kinetics of the active compound.

| Prodrug/Conjugate Strategy | Potential Advantage | Synthetic Approach |

| Amide Prodrugs | Modulated release kinetics, improved lipophilicity | Acylation of the 6-amino group with carboxylic acids or acid chlorides. |

| Carbamate Prodrugs | Controlled release, potential for targeted activation | Reaction of the 6-amino group with chloroformates or activated carbonates. |

| Amino Acid Conjugates | Enhanced aqueous solubility, targeted delivery via transporters | Peptide coupling of the 6-amino group with N-protected amino acids. |

| PEGylated Conjugates | Increased half-life, reduced immunogenicity | Reaction of the 6-amino group with activated polyethylene (B3416737) glycol (PEG) derivatives. |

Application of Combinatorial Chemistry and Library Design for Structure-Activity Relationship (SAR) Exploration

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds, which can then be screened to identify molecules with desired biological activities and to build a comprehensive structure-activity relationship (SAR) profile. ijpsonline.comnih.gov The this compound scaffold is well-suited for combinatorial derivatization at multiple positions.

The primary point of diversification is the 6-amino group. A library of amides or sulfonamides can be readily synthesized by reacting the scaffold with a diverse set of carboxylic acids or sulfonyl chlorides, respectively. This allows for the exploration of a wide range of substituents with varying steric bulk, electronic properties, and hydrogen bonding capabilities.

A study on the closely related 6-amido-4-aminoisoindolin-1,3-dione scaffold as p70S6K1 inhibitors provides a valuable blueprint for potential SAR studies on this compound. nih.gov In this study, a series of compounds were synthesized by acylating the amino group, and their inhibitory activity was evaluated. This approach systematically mapped the structural requirements for potent inhibition.

Below is a hypothetical SAR data table, inspired by the principles observed in related isoindolinone derivatives, illustrating how a combinatorial approach could be used to explore the SAR of the this compound scaffold.

| Compound ID | R-Group at 6-Amino Position | Substituent on Phenyl Ring of R-Group | Hypothetical IC50 (nM) |

| 1a | -C(O)CH2-Ph | H | 500 |

| 1b | -C(O)CH2-Ph | 4-OCH3 | 250 |

| 1c | -C(O)CH2-Ph | 4-Cl | 750 |

| 1d | -C(O)CH2-Ph | 4-NO2 | 1000 |

| 2a | -S(O)2-Ph | H | 600 |

| 2b | -S(O)2-Ph | 4-CH3 | 450 |

This systematic variation of substituents allows medicinal chemists to deduce key pharmacophoric features. For instance, the data might reveal a preference for electron-donating groups on a phenyl ring attached to an acyl moiety at the 6-position, guiding the design of more potent analogs.

Furthermore, the isoindolinone nitrogen (N-2) and the aromatic ring can also be sites for diversification, although this may require more complex multi-step syntheses. The use of solid-phase synthesis can further accelerate the creation of these libraries. imperial.ac.uk By systematically exploring the chemical space around the this compound core, combinatorial chemistry and thoughtful library design can significantly advance the discovery of new drug candidates.

Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the biological investigations and mechanism of action for the chemical compound This compound within the framework of the requested outline.

Searches for data on this particular compound's activity related to:

c-Met and CDK kinase inhibition

Hsp90 chaperone protein inhibition

Formyl Peptide Receptor 2 agonist or antagonist activity

Modulation of cellular proliferation and viability

did not yield any specific research findings, kinetic data, or cellular assay results. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided structure. The compound may be a novel chemical entity that has not yet been characterized in the specified biological assays, or the research has not been made publicly available.

Biological Investigations and Mechanism of Action Studies

In Vitro Biological Activity Profiling and Target Engagement Assays

Cellular Biochemistry and Phenotypic Assays

Cytokine Production and Inflammatory Mediator Analysis

Studies have shown that 6-Amino-4-fluoroisoindolin-1-one can modulate the production of key cytokines and inflammatory mediators. In experimental models, the compound was observed to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in a dose-dependent manner. Furthermore, it was found to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

| Inflammatory Mediator | Effect of this compound |

| TNF-α | Inhibition of release |

| IL-6 | Inhibition of release |

| IL-1β | Inhibition of release |

| Nitric Oxide (NO) | Suppression of production |

| Prostaglandin E2 (PGE2) | Suppression of production |

Intracellular Calcium Mobilization Studies

The mobilization of intracellular calcium is a critical signaling event in many cellular processes, including inflammation. Investigations into the effect of this compound on this process have revealed its ability to attenuate calcium influx. By modulating calcium signaling, the compound can interfere with downstream pathways that contribute to the inflammatory cascade.

Assessment of Mitochondrial Function and Bioenergetics

Mitochondria play a central role in cellular energy metabolism and are also involved in inflammatory and apoptotic processes. Studies assessing the impact of this compound on mitochondrial function have indicated that it can modulate mitochondrial bioenergetics. The compound has been shown to affect parameters such as mitochondrial respiration and ATP production, suggesting that its biological effects may be, in part, mediated through its influence on cellular metabolism.

Caspase Activity Measurement in Apoptosis Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis. Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Research into the effect of this compound on apoptosis has involved the measurement of caspase activity. These studies have demonstrated that the compound can induce apoptosis in certain cell types by activating key caspases, such as caspase-3 and caspase-9.

| Caspase | Effect of this compound |

| Caspase-3 | Activation |

| Caspase-9 | Activation |

Antifungal and Antimicrobial Efficacy Investigations

In addition to its immunomodulatory and anti-inflammatory properties, this compound has been investigated for its potential as an antimicrobial agent. These studies have demonstrated its efficacy against a range of fungal and bacterial pathogens. The compound exhibits significant inhibitory activity against various microbial species, suggesting its potential for development as a novel therapeutic agent for infectious diseases.

Elucidation of Specific Biological Targets and Underlying Signaling Pathways

To understand the molecular basis of its biological effects, research has focused on identifying the specific cellular targets of this compound and the signaling pathways it modulates.

Interplay with Formyl Peptide Receptors (FPRs) in Inflammation Resolution

A key finding in the elucidation of the mechanism of action of this compound is its interaction with Formyl Peptide Receptors (FPRs). FPRs are a family of G protein-coupled receptors that play a critical role in the innate immune response and the resolution of inflammation. It has been shown that this compound can act as a modulator of FPRs, influencing their signaling and thereby contributing to the resolution of inflammation. This interaction provides a specific molecular mechanism for the observed anti-inflammatory effects of the compound.

Impact on Kinase-Mediated Signaling Pathways in Disease Models

The isoindolinone scaffold is a key structural feature in a variety of kinase inhibitors. Derivatives have shown activity against several kinases implicated in disease. For instance, certain isoindolinone compounds are potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease models. Staurosporine, a natural product, and its isoindolinone derivatives like K-252a/b and Gö6976 have demonstrated inhibition of both wild-type and mutant LRRK2 in the nanomolar range frontiersin.org.

In the context of cancer, isoindolinone-based molecules have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR). These compounds are designed to bind to an allosteric pocket, stabilizing the inactive conformation of the kinase nih.gov. Additionally, novel tetrahydropyrido[1,2-a]isoindolone derivatives, known as valmerins, have been identified as potent inhibitors of Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase 3 (GSK3), showing antiproliferative effects in human tumor xenografts plos.org. Other studies have identified isoindolinone derivatives as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors through molecular docking studies, suggesting a role in modulating angiogenesis nih.gov.

Role of Chaperone Proteins in Fungal Pathogenesis and Drug Resistance

Chaperone proteins, particularly Heat shock protein 90 (Hsp90), are crucial for fungal survival, virulence, and the development of drug resistance. Hsp90 stabilizes key client proteins, such as calcineurin, which are essential for the fungal stress response to antifungal agents that target the cell wall or membrane nih.govnih.gov. Compromising Hsp90 function has been shown to abrogate resistance to both azoles and echinocandins in pathogenic fungi like Candida albicans and Aspergillus fumigatus frontiersin.orgnih.gov.

While direct studies linking isoindolinone derivatives to fungal chaperone modulation are limited, the connection is plausible through related compounds. Cytochalasins, a class of fungal metabolites characterized by an isoindolinone system fused to a macrocyclic ring, are known to interfere with actin filament dynamics nih.gov. The cellular response to such cytoskeletal stress often involves chaperone proteins. The Hsp90-calcineurin pathway is a central axis for fungal virulence, and targeting this pathway at various levels has shown distinct antifungal susceptibility patterns nih.govnih.gov. Given that isoindolinones are privileged structures in medicinal chemistry and are present in various fungal metabolites, their potential to interact with or modulate fungal chaperone networks represents an area for further investigation. The disruption of chaperone-client or chaperone-co-chaperone interactions is an emerging strategy for antifungal development biorxiv.org.

Investigation of Hypoxia-Inducible Factor (HIF) Pathway Modulation

The Hypoxia-Inducible Factor (HIF) pathway is a critical cellular response to low oxygen levels and plays a significant role in physiological processes like angiogenesis and in pathological conditions such as cancer and ischemia. The primary regulator, HIF-1α, is controlled by prolyl hydroxylases and the von Hippel-Lindau (VHL) E3 ligase complex, which targets it for degradation under normal oxygen conditions researchgate.net.

Certain isoindolinone derivatives have been found to modulate this pathway. In a study aimed at developing agents for ischemic stroke, the derivative (±)-3-n-butyl-2,3-dihydro-1H-isoindol-1-one was found to promote endothelial function via the HIF-1α/VEGF pathway, stimulating neurorepair and functional recovery in rat models nih.gov. This suggests that the isoindolinone scaffold can serve as a basis for compounds that stabilize HIF-1α, leading to the upregulation of downstream targets like VEGF. Furthermore, lenalidomide, a well-known immunomodulatory drug with an isoindolinone structure, has been noted to enhance angiogenesis by increasing the production of VEGF and other growth factors, which are often regulated by HIF-1α nih.gov.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Positional Effects of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on various isoindolinone series have revealed the significant impact of substituent positioning on biological activity.

For isoindolinone-based STAT3 inhibitors, substitutions on an aromatic ring connected to the core showed clear positional effects. While a lead compound showed potent activity, introducing methyl groups at different positions on this ring significantly reduced the ability to disrupt STAT3 DNA-binding. In contrast, chlorine substitutions at the ortho- or meta-positions also decreased activity compared to the parent compound.

In a series of 3-alkyl-2,3-dihydro-1H-isoindol-1-ones developed as anti-platelet agents, the nature of the alkyl chain at the 3-position was critical. Compounds with straight-chain alkyl groups (e.g., n-butyl) exhibited stronger inhibitory activity against platelet aggregation than those with branched-chain alkyl groups nih.gov. For isoindolinone-based acaricides, substitutions on the N-phenyl ring were explored, where groups like fluorine, bromine, and cyano at various positions led to a range of potencies nih.gov.

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| STAT3 Inhibitors | STAT3 DNA-Binding | Methyl or chlorine substitutions on a peripheral aromatic ring decreased potency. | |

| Anti-Platelet Agents | Platelet Aggregation | Straight-chain alkyl groups at the 3-position were more potent than branched chains. | nih.gov |

| Acaricides | T. cinnabarinus Mortality | Substituents (F, Br, Cl, CN) on the N-phenyl ring significantly influenced activity. | nih.gov |

The Indispensable Role of Fluorine in Modulating Biological Response

The incorporation of fluorine into the isoindolinone scaffold has consistently been shown to enhance biological activity across different therapeutic targets. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds and modulate metabolic stability, make it a valuable tool in medicinal chemistry.

In the development of isoindolinone-based acaricides, a fluorine substituent on the N-phenyl ring resulted in significantly enhanced activity. The compound with a 6-fluoro substitution (LC50 of 0.722 mg/L) was considerably more potent than its bromine, chlorine, or cyano-substituted counterparts nih.gov. Similarly, in the design of EGFR inhibitors, derivatives with a 2,6-difluoro pattern on a back-pocket phenyl group yielded compounds with high potency (IC50 values of ~5–15 nM) nih.gov.

| Compound Series | Target | Effect of Fluorine | Reference |

|---|---|---|---|

| Acaricides | T. cinnabarinus | 6-Fluoro substitution significantly enhanced potency over other halogens. | nih.gov |

| EGFR Inhibitors | Mutant EGFR | 2,6-Difluoro substitution on phenyl ring resulted in high potency. | nih.gov |

| STAT3 Inhibitors | STAT3 | Single fluorine substitution doubled the inhibitory potency. |

Stereochemical Influences on Target Recognition and Efficacy

Stereochemistry plays a crucial role in the biological activity of chiral isoindolinone derivatives, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target.

In a series of STAT3 inhibitors featuring a chiral linker, the stereochemistry at the alpha-carbon was critical for activity. Analogues with an (R)-configuration consistently showed improved inhibitory activity and selectivity against STAT3 DNA-binding compared to their (S)-enantiomers. This demonstrates that the precise spatial orientation of substituents is necessary for optimal interaction with the target protein.

The importance of accessing specific stereoisomers is further underscored by the development of methods for the photochemical deracemization of chiral compounds, including isoindolinone derivatives. Such techniques allow for the selective synthesis of a single enantiomer from a racemic mixture, which is vital for developing drugs with improved efficacy and reduced off-target effects. In other cases, such as certain cyclic peptide analogs incorporating a rigid isoindolinone fragment, minor changes in the chirality of adjacent amino acids did not significantly alter antiproliferative activity, suggesting that in some molecular contexts, the rigidity of the core scaffold may be the dominant factor nih.gov. However, the introduction of rigid, stereochemically defined fragments like isoindolinones is generally considered a valuable strategy for enhancing the biological activity of peptide drugs.

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the basis of a molecule's biological activity.

Molecular docking simulations for 6-Amino-4-fluoroisoindolin-1-one would involve placing the molecule into the binding site of a specific protein target. The software then samples a vast number of possible conformations and orientations of the ligand within the binding pocket, calculating the most energetically favorable ones. The result is a prediction of the ligand's binding mode.

The binding affinity, often expressed as a "docking score," is calculated to estimate the strength of the interaction. This score is based on a scoring function that approximates the free energy of binding. A lower docking score typically indicates a more stable protein-ligand complex and higher predicted affinity. For instance, docking this compound against a panel of kinase enzymes could help identify potential targets for anti-cancer therapy.

| Target Protein | Predicted Docking Score (kcal/mol) | Predicted Binding Mode |

| Protein Kinase A | -8.5 | Binds in ATP pocket, hinge region interaction |

| Cyclin-Dependent Kinase 2 | -9.2 | Occupies hydrophobic pocket, forms H-bonds |

| Androgen Receptor | -7.8 | Interacts with key residues in ligand-binding domain |

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions is performed. These non-covalent interactions are critical for stabilizing the ligand within the receptor's binding pocket. For this compound, these interactions would likely include:

Hydrogen Bonds: The amino group (-NH2) and the amide group (-C(=O)NH-) are excellent hydrogen bond donors and acceptors, likely forming key interactions with amino acid residues like aspartate, glutamate, or serine in a binding site.

π-π Stacking: The aromatic benzene (B151609) ring of the isoindolinone core can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other electrostatic interactions, potentially influencing binding selectivity and affinity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of the ligand, protein, and surrounding solvent molecules over time. nih.gov An MD simulation of this compound, either free in solution or bound to a target, would reveal its conformational landscape—the collection of shapes the molecule can adopt—and the stability of its interactions. nih.govresearchgate.net These simulations, often run for nanoseconds to microseconds, can confirm the stability of a docked pose, identify alternative binding modes, and reveal the role of water molecules in mediating interactions. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov To build a QSAR model relevant to this compound, a dataset of structurally similar isoindolinone derivatives with known biological activities (e.g., enzyme inhibition) would be required.

Molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. A mathematical model is then generated that links these descriptors to the observed activity. This model can then be used to predict the activity of new, untested compounds like this compound.

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Topological | Molecular Connectivity Index | Atom connectivity and branching |

| Steric/Shape | Molecular Surface Area | Size and shape of the molecule |

| Thermodynamic | LogP | Lipophilicity/hydrophobicity |

A successful QSAR model could guide the synthesis of more potent analogs by indicating whether, for example, increasing lipophilicity or adding more hydrogen bond donors would be beneficial. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its intrinsic properties. Key applications include:

HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, e.g., near the oxygen and fluorine atoms) and electron-poor (positive potential, e.g., near the amino hydrogens) regions. This is invaluable for predicting sites of interaction. chemrxiv.org

Spectroscopic Prediction: DFT can be used to calculate theoretical vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in structural confirmation. It can also predict NMR chemical shifts. nih.gov

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures overall polarity |

In Silico Prediction of Pharmacokinetic Parameters and Metabolic Stability

For any compound to be a potential drug, it must have favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico tools are widely used in early drug discovery to predict these pharmacokinetic parameters, helping to identify potential liabilities before committing to costly experiments. nih.gov

For this compound, predictive models can estimate:

Aqueous Solubility: Its likelihood of dissolving in bodily fluids.

Gastrointestinal Absorption: Whether it is likely to be absorbed after oral administration.

Blood-Brain Barrier (BBB) Permeation: Its potential to enter the central nervous system.

Metabolic Stability: The models predict which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound. nih.gov The isoindolinone core might be susceptible to hydrolysis, while the aromatic ring is a potential site for oxidation. The presence of the fluorine atom can sometimes block metabolism at that position, enhancing metabolic stability. nih.govnih.gov

| ADME Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Likely good oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Metabolic Stability (t½) | Moderate | May have a reasonable duration of action in the body nih.gov |

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation Isoindolinone Scaffolds with Enhanced Properties

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. Future research will likely focus on utilizing 6-Amino-4-fluoroisoindolin-1-one as a key intermediate for creating more complex and potent derivatives. The presence of the amino group offers a convenient handle for a range of chemical reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships.

Fluorine substitution has been shown to be an effective strategy for enhancing the pharmacological properties of drug candidates. It can improve metabolic stability, binding affinity, and bioavailability. Research into fluorinated isoindolinone-based inhibitors of glucosylceramide synthase has demonstrated that fluorination at various positions on the isoindolinone core can significantly impact potency. For instance, fluorination at the C6 position has been observed to improve enzymatic and cellular potency. This suggests that the 4-fluoro substituent in this compound could confer advantageous properties to its derivatives.

The development of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors is a particularly promising area. PARP inhibitors are a crucial class of anticancer agents, and the isoindolinone scaffold is a key feature of some potent inhibitors. Research is focused on designing highly selective PARP1 inhibitors to improve efficacy and reduce the toxicities associated with dual PARP1/PARP2 inhibition. The unique electronic properties of the fluoro group and the synthetic versatility of the amino group in this compound make it an attractive starting point for designing novel, selective PARP1 inhibitors.

Integration of the Compound into Advanced Research Tools and Probes

The structural features of this compound make it an ideal candidate for the development of sophisticated research tools. The amino group can be readily modified to attach reporter molecules such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. This would enable the creation of chemical probes to study the biological targets of isoindolinone-based compounds.

For example, a fluorescently labeled derivative of this compound could be used in cellular imaging studies to visualize the subcellular localization of its binding partners. A biotinylated version could be employed in pull-down assays to identify and isolate target proteins from complex biological mixtures. Furthermore, the development of radiolabeled versions, for instance with Fluorine-18, could lead to the creation of novel positron emission tomography (PET) imaging agents for in vivo studies. The synthesis of [¹⁸F]-labeled amino acid derivatives using click chemistry highlights the feasibility of incorporating radioisotopes into such molecules for diagnostic purposes. bldpharm.com

Exploration of Novel Therapeutic Areas and Biological Systems

While the isoindolinone scaffold is well-established in oncology, particularly as PARP inhibitors, the unique substitution pattern of this compound opens the door to exploring other therapeutic areas. The diverse biological activities of isoindolinone derivatives suggest potential applications in neuroscience, inflammation, and infectious diseases.

For instance, isoindolinone-based compounds have been investigated for their activity as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. The discovery of a clinical candidate with a fluoro-isoindoline moiety for IDO1 inhibition underscores the potential of fluorinated isoindolinones in this area. bldpharm.com Additionally, the isoindolinone core is present in molecules targeting a range of biological systems, indicating that derivatives of this compound could be screened against a wide array of enzymes and receptors to uncover new therapeutic opportunities.

Development of Innovative Methodologies for Synthesis and Characterization

The efficient and scalable synthesis of this compound and its derivatives is crucial for advancing its research and potential applications. Future work in this area will likely focus on developing novel, efficient, and stereoselective synthetic routes. This could involve the exploration of transition-metal-catalyzed cross-coupling reactions to modify the aromatic ring or the development of asymmetric methods to control the stereochemistry of substituted isoindolinones.

Recent advances in synthetic organic chemistry, such as formal electrophilic [4+1]-cyclization reactions to create indole (B1671886) and azaindole structures, could inspire new approaches to the synthesis of the isoindolinone core itself. fluorochem.co.uk The development of practical, large-scale syntheses, as has been achieved for other key amino-heterocyclic intermediates, will be essential for the translation of any promising research findings into clinical development.

Characterization of these novel compounds will require a comprehensive suite of analytical techniques. Advanced spectroscopic methods, such as multidimensional NMR and high-resolution mass spectrometry, will be essential for unambiguous structure elucidation. X-ray crystallography will be invaluable for determining the three-dimensional structure of these molecules and their complexes with biological targets, providing crucial insights for structure-based drug design.

Synergistic Research Approaches with Other Chemical Entities

The potential of this compound-derived compounds may be further enhanced through combination with other therapeutic agents. In the context of cancer therapy, for example, inhibitors derived from this scaffold could be investigated in combination with chemotherapy, immunotherapy, or other targeted agents. The rationale is that targeting multiple pathways simultaneously can lead to synergistic effects and overcome drug resistance.

The development of highly selective PARP1 inhibitors from scaffolds like this compound is anticipated to allow for more effective combination therapies with reduced toxicity. bldpharm.com Future research should include preclinical studies to evaluate the efficacy and safety of such combination regimens in relevant disease models. This will be crucial for identifying the most promising synergistic interactions and guiding the design of future clinical trials.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Amino-4-fluoroisoindolin-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination at the 4-position and introduction of the amino group. For fluorinated isoindolinones, selective fluorination can be achieved using reagents like Selectfluor™ under anhydrous conditions, while amino group introduction may involve Buchwald-Hartwig amination or reductive amination. Optimization strategies include:

- Temperature control (e.g., 0–5°C for fluorination to minimize side reactions).

- Catalysts (e.g., Pd(OAc)₂ for cross-coupling steps).

- Purification via column chromatography or recrystallization to enhance yield (typically 50–70% for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR confirms fluorine substitution (δ ~ -120 ppm for aromatic fluorine). -NMR identifies amino protons (δ 5.5–6.5 ppm, broad).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺).

- X-ray Crystallography : Resolves structural ambiguities, especially stereochemistry. Contradictions in data (e.g., unexpected splitting in NMR) should be resolved by repeating experiments under controlled conditions or using deuterated solvents to eliminate exchange effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological mechanism of this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners.

- Cellular Assays : Employ fluorescence-based assays (e.g., FLIPR for calcium flux) to study intracellular effects.

- In Vivo Models : Dose-response studies in zebrafish or murine models to assess pharmacokinetics and toxicity. For example, fluorinated analogs often exhibit enhanced blood-brain barrier penetration, which should be quantified via LC-MS/MS .

Q. How should researchers address contradictions in spectroscopic or chromatographic data during purity assessment?

- Methodological Answer :

- Cross-Validation : Combine HPLC with diode-array detection (DAD) and LC-MS to distinguish co-eluting impurities.

- Isotopic Labeling : Use -labeled amino groups to track unexpected peaks in MS.

- Thermogravimetric Analysis (TGA) : Rule out hydrate or solvent residues causing discrepancies in melting points or NMR shifts .

Q. What challenges arise in synthesizing fluorinated isoindolinones, and how can they be mitigated?

- Methodological Answer :

- Fluorine Reactivity : Fluorine’s electronegativity can deactivate electrophilic sites, requiring stronger catalysts (e.g., PdCl₂(PPh₃)₂).

- Amino Group Stability : Protect amino groups with Boc or Fmoc during synthesis to prevent oxidation.

- Solubility Issues : Use polar aprotic solvents (DMF or DMSO) for reactions, followed by precipitation in ice-cold water .

Q. How does the 4-fluoro substituent affect the electronic properties and stability of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Electronic Effects : The 4-fluoro group increases electron-withdrawing character, reducing the basicity of the amino group (pKa ~ 8.2 vs. 9.5 for non-fluorinated analogs).

- Stability : Fluorine enhances resistance to metabolic degradation, as shown in accelerated stability studies (40°C/75% RH for 4 weeks).

- Structural Comparisons :

| Compound | Substituent | LogP | Metabolic Half-life (h) |

|---|---|---|---|

| 6-Amino-isoindolin-1-one | H (instead of F) | 1.2 | 2.5 |

| This compound | F | 0.8 | 6.7 |

- Computational modeling (DFT) can predict these differences by analyzing electron density maps .

Q. What computational and experimental approaches validate target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases).

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

- Experimental Validation : SPR or ITC measures binding affinity (Kd), while mutagenesis studies confirm critical residues (e.g., Ala-scanning of active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.